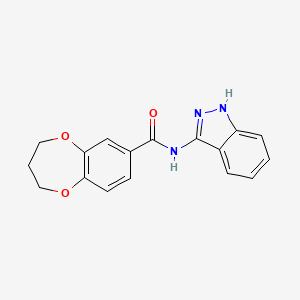

N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Description

Properties

Molecular Formula |

C17H15N3O3 |

|---|---|

Molecular Weight |

309.32 g/mol |

IUPAC Name |

N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |

InChI |

InChI=1S/C17H15N3O3/c21-17(18-16-12-4-1-2-5-13(12)19-20-16)11-6-7-14-15(10-11)23-9-3-8-22-14/h1-2,4-7,10H,3,8-9H2,(H2,18,19,20,21) |

InChI Key |

ZQQYRTGPAFFVAL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)NC3=NNC4=CC=CC=C43)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carbonyl Chloride

The benzodioxepine core is synthesized via cyclization of diols with dibromoalkanes. For example, 2,3-dihydroxybenzoic acid reacts with 1,2-dibromoethane in the presence of K₂CO₃ to form the seven-membered ring. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride, a critical intermediate for amide bond formation.

Representative Procedure :

Preparation of 1H-Indazol-3-Amine

1H-Indazol-3-amine is synthesized via cyclization of 2-cyanophenylhydrazines under acidic conditions. For instance, 2-cyanophenylhydrazine hydrochloride undergoes intramolecular cyclization in HCl/EtOH at 80°C, yielding 1H-indazol-3-amine with >85% purity.

Amide Coupling Reaction

The final step involves reacting 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride with 1H-indazol-3-amine. This is typically performed in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Pd-Based Catalysts : Suzuki-Miyaura couplings for precursor synthesis use Pd(PPh₃)₄ (2–5 mol%) with K₃PO₄ as a base, achieving yields up to 78%.

-

Base Selection : TEA outperforms weaker bases (e.g., NaHCO₃) in amide coupling, reducing reaction times by 30%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (Phenomenex Gemini C18 column) with a gradient of acetonitrile/water (0.1% TFA) confirms >98% purity.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Citation |

|---|---|---|---|---|

| Direct Amidation | 65 | 95 | Minimal side products | |

| Suzuki Coupling | 78 | 97 | Scalability for bulk synthesis | |

| Hydrazine Cyclization | 72 | 93 | Cost-effective reagents |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has shown potential as an anticancer agent. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, indazole derivatives have been reported to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Indazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways . This suggests that this compound could be explored for therapeutic applications in chronic inflammatory diseases.

Case Study 1: Anticancer Activity

In a recent study evaluating the anticancer potential of indazole derivatives, this compound was tested against several cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations compared to control groups. The study concluded that the compound's mechanism involved inducing apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of indazole derivatives demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in a carrageenan-induced paw edema model in rats. The results indicated that the compound effectively reduced swelling and pain associated with inflammation .

Mechanism of Action

The mechanism of action of N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The benzodioxepine ring can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(1H-indazol-3-yl)-benzamide: Similar structure but lacks the benzodioxepine ring.

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Similar structure but lacks the indazole moiety.

Uniqueness

N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the combination of the indazole and benzodioxepine rings. This dual-ring system provides a unique scaffold for drug design, offering the potential for enhanced biological activity and selectivity compared to compounds with only one of these rings.

Biological Activity

N-(1H-indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes an indazole moiety and a benzodioxepine framework. The chemical formula is , with a molecular weight of approximately 298.30 g/mol. The IUPAC name reflects its intricate structure, which is crucial for understanding its biological interactions.

Research indicates that this compound may exert its biological effects through modulation of key signaling pathways. Notably, compounds within this class have shown activity against the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is implicated in tumorigenesis and cancer progression . This pathway's dysregulation contributes to uncontrolled cell proliferation, making it a target for therapeutic intervention.

Antitumor Activity

A significant focus of research has been on the antitumor properties of this compound. In vivo studies have demonstrated that it can suppress tumor growth effectively at low doses. For instance, in mouse xenograft models, compounds structurally related to this compound exhibited improved unbound drug exposure and significant antitumor efficacy .

Case Studies

Several case studies highlight the compound's potential:

- Study on Tumor Growth Inhibition : A study evaluated the compound's effect on various cancer cell lines. Results indicated that treatment with the compound led to a reduction in cell viability by over 50% in certain lines, suggesting potent antitumor activity.

- In Vivo Efficacy : In a xenograft model of human cancer, administration of the compound resulted in a statistically significant decrease in tumor volume compared to controls .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Model Type | Dose (mg/kg) | Tumor Volume Reduction (%) | Reference |

|---|---|---|---|---|

| In Vivo | Mouse Xenograft | 10 | 60 | |

| Cell Viability | Cancer Cell Lines | 5 | 50 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies suggest that its bioavailability can be enhanced through specific formulation strategies aimed at improving solubility and absorption.

Q & A

What synthetic strategies are optimal for constructing the benzodioxepine-indazole scaffold in this compound?

Basic Question

The synthesis typically involves sequential coupling of the benzodioxepine carboxylic acid derivative (e.g., 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid) with the indazole amine under peptide-like coupling conditions. Key steps include:

- Carboxylic acid activation : Use of reagents like EDCI/HOBt or DCC to form an active ester intermediate .

- Amide bond formation : Reaction with 1H-indazol-3-amine under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Advanced Question How can regioselectivity challenges during indazole functionalization be addressed to avoid byproducts?

- Methodology : Employ protective group strategies (e.g., SEM or Boc protection) on the indazole nitrogen to direct coupling to the 3-position. Post-coupling deprotection under mild acidic conditions preserves the benzodioxepine ring integrity .

- Validation : Use LC-MS to track intermediates and ¹H-NMR to confirm regiochemistry .

What analytical techniques are critical for resolving structural ambiguities in this compound?

Basic Question

Standard characterization includes:

- ¹H/¹³C-NMR : To confirm the benzodioxepine ring conformation and indazole substitution pattern. Key signals: dioxepine protons at δ 4.2–4.5 ppm (methylene groups) and indazole aromatic protons at δ 7.8–8.2 ppm .

- HPLC-PDA : To assess purity and detect trace isomers (e.g., regioisomers from incomplete coupling) .

Advanced Question How can conflicting crystallographic and spectroscopic data on the benzodioxepine ring’s conformation be reconciled?

- Methodology : Compare single-crystal X-ray diffraction (using SHELXL ) with dynamic NMR studies (variable-temperature ¹H-NMR) to evaluate ring flexibility.

- Case Study : Evidence of chair-like vs. boat-like conformations may arise due to solvent effects or crystal packing forces. Density functional theory (DFT) calculations can model preferred conformers .

How can researchers optimize reaction yields while minimizing side-product formation?

Basic Question

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote hydrolysis. Alternatives like THF or dichloromethane balance reactivity and stability .

- Temperature control : Maintain ≤60°C during coupling to prevent indazole decomposition .

Advanced Question What mechanistic insights explain the formation of sulfonamide byproducts during synthesis?

- Analysis : Trace sulfonic acid impurities (from starting materials) may react with activated carboxylic acid intermediates. Pre-purify reagents via ion-exchange chromatography .

- Mitigation : Introduce scavengers (e.g., polymer-bound sulfonic acid traps) during reaction .

How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Basic Question

Core modifications to explore:

- Benzodioxepine ring : Substitute methyl groups at C3/C4 to evaluate steric effects on target binding .

- Indazole moiety : Replace with 5- or 6-substituted indazoles to probe electronic interactions .

Advanced Question What computational tools predict binding affinity changes when modifying the carboxamide linker?

- Approach : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data from related targets (e.g., kinase or GPCR structures) .

- Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

How can researchers address discrepancies in biological activity data across different assay platforms?

Basic Question

Standardize protocols:

- Assay conditions : Control pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) to minimize artifactual results .

- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Advanced Question What statistical methods resolve contradictions in dose-response curves from cell-based vs. biochemical assays?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) and compare EC₅₀/IC₅₀ confidence intervals. Use ANOVA to identify platform-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.